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Introduction
Alkyl nitroacetates are a class of organic compounds characterized by a nitro group and an

ester functional group attached to the same methylene carbon. This unique structural

arrangement imparts significant synthetic utility, rendering them valuable precursors in a variety

of chemical transformations, including the synthesis of α-amino acids and other biologically

relevant molecules. A thorough understanding of their spectroscopic properties is paramount

for reaction monitoring, quality control, and structural elucidation. This guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics of short-chain alkyl nitroacetates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of alkyl nitroacetates,

providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectra of alkyl nitroacetates are distinguished by a singlet for the α-methylene

protons, which is significantly downfield due to the strong electron-withdrawing effects of the

adjacent nitro and carbonyl groups. The signals corresponding to the alkyl chain of the ester

follow predictable patterns of chemical shift and multiplicity.
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Table 1: ¹H NMR Spectral Data for Alkyl Nitroacetates (in CDCl₃)

Compound α-CH₂ (s) O-CH₂ (t) CH₂ (sextet) CH₃ (t) Reference

Methyl

Nitroacetate
5.20 ppm - - 3.83 ppm (s) [1]

Ethyl

Nitroacetate
~5.20 ppm 4.32 ppm - 1.33 ppm [2]

Propyl

Nitroacetate

(Predicted)

~5.18 ppm 4.25 ppm 1.75 ppm 1.00 ppm [3]

¹³C NMR Spectroscopy
In ¹³C NMR spectra, the carbonyl carbon and the α-carbon are the most deshielded due to the

proximate electron-withdrawing groups. The chemical shifts of the alkyl ester chain carbons are

less affected.

Table 2: ¹³C NMR Spectral Data for Alkyl Nitroacetates (in CDCl₃)

Compoun
d

C=O α-CH₂ O-CH₂ CH₂ CH₃
Referenc
e

Methyl

Nitroacetat

e

~165-168

ppm

(Predicted)

~78-88

ppm

(Predicted)

- -

~53-55

ppm

(Predicted)

Ethyl

Nitroacetat

e

~166 ppm ~80 ppm ~64 ppm - ~14 ppm [2]

Propyl

Nitroacetat

e

(Predicted)

~165-168

ppm

~75-85

ppm

~68-70

ppm

~20-22

ppm

~10-12

ppm
[3]
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Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of alkyl nitroacetates is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the alkyl nitroacetate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such

as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater

number of scans are typically required due to the lower natural abundance of ¹³C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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